REACTION_CXSMILES
|
[F:1][C:2]([F:39])([S:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)=O)[C:3]([F:24])([F:23])[C:4]([F:22])([F:21])[C:5]([F:20])([F:19])[C:6]([F:18])([F:17])[C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10].[F:40][C:41]([F:54])([F:53])[S:42]([O:45]S(C(F)(F)F)(=O)=O)(=[O:44])=[O:43].C(OCC)C>ClC(Cl)(F)C(Cl)(F)F>[F:40][C:41]([F:54])([F:53])[S:42]([O-:45])(=[O:44])=[O:43].[F:1][C:2]([F:39])([S+:25]1[C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=2[C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]1=2)[C:3]([F:24])([F:23])[C:4]([F:22])([F:21])[C:5]([F:20])([F:19])[C:6]([F:18])([F:17])[C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10] |f:4.5|
|
Name
|
2-(perfluorooctylsulfinyl)biphenyl
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(S(=O)C1=C(C=CC=C1)C1=CC=CC=C1)F
|
Name
|
|
Quantity
|
0.336 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClC(C(F)(F)Cl)(F)Cl
|
Name
|
|
Quantity
|
0.112 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for additional 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
a white precipitate was collected by filtration
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)([S+]1C2=C(C3=C1C=CC=C3)C=CC=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |